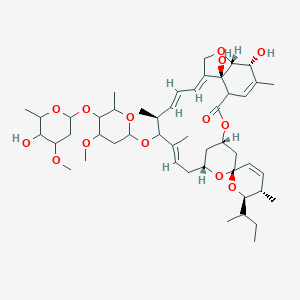

8,9-Z-Abamectin B1a

Description

Properties

CAS No. |

113665-89-7 |

|---|---|

Molecular Formula |

C48H72O14 |

Molecular Weight |

873.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14-/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

InChI Key |

RRZXIRBKKLTSOM-WEWDGTPISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

(8Z)-5-O-Demethylavermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |

Origin of Product |

United States |

Foundational & Exploratory

Formation Pathway of 8,9-Z-Abamectin B1a from Abamectin B1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamectin B1a, a potent macrocyclic lactone anthelmintic and insecticide, is known to undergo isomerization at its 8,9-double bond to form the cis-isomer, 8,9-Z-Abamectin B1a. This transformation, primarily driven by photolytic energy, alters the molecule's three-dimensional structure and can impact its biological activity and degradation profile. This technical guide provides a comprehensive overview of the formation pathways of this compound from Abamectin B1a, with a focus on experimental protocols, quantitative data, and analytical methodologies for researchers in drug development and related scientific fields.

Introduction: The E/Z Isomerism of Abamectin B1a

Abamectin, a widely used agricultural and veterinary agent, is a mixture of avermectins, with Abamectin B1a being the major component (typically ≥80%).[1] The structure of Abamectin B1a features a trans (E) configuration at the 8,9-double bond.[1] Its geometric isomer, this compound, possesses a cis (Z) configuration at this same position.[1] This structural variance arises primarily from photodegradation, where exposure to light, especially UV radiation, provides the energy for the E-to-Z isomerization.[1] This conversion is a critical consideration in the stability, and environmental fate of Abamectin-based products.

Formation Pathways

The conversion of Abamectin B1a to its 8,9-Z isomer can be achieved through two primary methods: photoisomerization and thermal isomerization.

Photoisomerization

The most prevalent and studied pathway for the formation of this compound is through photoisomerization.[1] This process involves the absorption of light energy by the Abamectin B1a molecule, leading to a temporary excited state where rotation around the 8,9-double bond is possible. Relaxation from this excited state can then yield the thermodynamically less stable Z-isomer.

Caption: Photoisomerization pathway of Abamectin B1a.

Thermal Isomerization

While less common, thermal isomerization presents an alternative pathway. This method typically requires heating Abamectin B1a in a suitable solvent in the presence of a base catalyst.[1]

Quantitative Data

The efficiency of the photoisomerization of Abamectin B1a is highly dependent on the experimental conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Condition | Value | Reference |

| Quantum Yield | UV Light (254 nm) in Methanol | 0.23 | [1] |

| Half-life (t½) | Natural Sunlight (>290 nm) in Aqueous Solution | < 12 hours | [2] |

| Half-life (t½) | Natural Sunlight in Water | ~1.3 days | [1] |

| Half-life (t½) | Xenon Lamp in Aqueous Buffer (pH 7) with Acetonitrile | 64.5 days | [2] |

| Half-life (t½) | On Soil Surfaces | 5 to 52.2 days | [1] |

Experimental Protocols

Preparative Photoisomerization of Abamectin B1a

This protocol describes a general procedure for the synthesis of this compound for research purposes.

Objective: To convert Abamectin B1a to this compound via UV irradiation.

Materials:

-

Abamectin B1a

-

Methanol (HPLC grade)

-

Quartz reaction vessel

-

UV lamp (254 nm)

-

Stirring plate and stir bar

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Deionized water

Workflow for Photoisomerization and Purification

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

Preparation: Prepare a solution of Abamectin B1a in methanol in a quartz reaction vessel. The concentration should be optimized based on the light path and intensity.

-

Irradiation: Place the vessel under a UV lamp (254 nm) and stir the solution continuously. The reaction should be carried out at a controlled temperature.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by analytical HPLC. The formation of the 8,9-Z isomer will be observed as a new peak with a different retention time from the parent Abamectin B1a.

-

Work-up: Once the desired conversion is achieved, stop the irradiation and concentrate the reaction mixture using a rotary evaporator.

-

Purification: Purify the crude product by preparative HPLC using a C18 column and an isocratic or gradient elution with a mobile phase of acetonitrile and water.[1]

-

Isolation: Collect the fraction corresponding to the this compound peak.

-

Solvent Removal: Remove the solvent from the collected fraction to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Thermal Isomerization of Abamectin B1a

This protocol provides a conceptual outline for the base-catalyzed thermal isomerization.

Objective: To induce the isomerization of Abamectin B1a to this compound using heat and a base catalyst.

Materials:

-

Abamectin B1a

-

Toluene

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Setup: In a round-bottom flask, dissolve Abamectin B1a in toluene under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of DBU to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for a specified period.

-

Monitoring and Work-up: Monitor the reaction by HPLC. Upon completion, cool the mixture, wash with a mild acid to remove the DBU, and concentrate the organic layer.

-

Purification: Purify the resulting mixture by chromatography as described in the photoisomerization protocol.

Analytical Characterization

The separation and identification of Abamectin B1a and its 8,9-Z isomer are crucial for both preparative and analytical purposes.

Signaling Pathway for Analytical Identification

Caption: Analytical workflow for isomer identification.

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the two isomers.[1] Reversed-phase chromatography using a C18 stationary phase is commonly employed.[1] Detection can be achieved using a UV detector or, for higher sensitivity, a fluorescence detector after derivatization.[3] Mass spectrometry coupled with liquid chromatography (LC-MS) is used for definitive identification and structural confirmation.[4]

Conclusion

The formation of this compound from Abamectin B1a is a significant transformation, predominantly occurring through photoisomerization. Understanding the pathways and the experimental conditions that influence this conversion is essential for the development, formulation, and analysis of Abamectin-based products. The protocols and data presented in this guide provide a technical foundation for researchers working with these important macrocyclic lactones. Further research into optimizing the preparative synthesis and fully characterizing the biological activity of the 8,9-Z isomer will continue to be of interest to the scientific community.

References

An In-depth Technical Guide to the Photodegradation Mechanism of Avermectins to the 8,9-Z Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of potent macrocyclic lactone anthelmintics and insecticides, are susceptible to photodegradation, a primary abiotic degradation pathway that can impact their environmental fate and efficacy. A key phototransformation process is the isomerization of the native 8,9-E isomer to the 8,9-Z isomer upon exposure to light, particularly ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the photodegradation mechanism leading to the formation of the 8,9-Z isomer of avermectins. It consolidates quantitative data on photodegradation kinetics, details relevant experimental protocols, and presents a proposed mechanistic pathway. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug development.

Introduction

Avermectins, exemplified by abamectin (a mixture of avermectin B1a and B1b), are widely used in agriculture and veterinary medicine.[1] Their chemical structure features a complex polycyclic lactone core with a conjugated diene system at the 8,9 and 10,11 positions, which is the primary chromophore responsible for absorbing UV radiation. This absorption of light energy can initiate photochemical reactions, leading to the formation of various photoproducts. Among these, the geometric isomerization at the 8,9-double bond to form the cis or Z-isomer is a prominent and initial step in the photodegradation cascade.[2] Understanding the mechanism, kinetics, and influential factors of this photoisomerization is crucial for developing photostable formulations, assessing the environmental impact, and accurately quantifying avermectin residues.

Photodegradation Mechanism: E/Z Isomerization of the 8,9-Double Bond

The conversion of the thermodynamically more stable 8,9-E isomer of avermectin to the 8,9-Z isomer is a photoisomerization reaction. While a detailed mechanism specific to avermectin has not been fully elucidated in the reviewed literature, a plausible pathway can be proposed based on the well-established principles of photoisomerization of conjugated dienes.

The process is initiated by the absorption of a photon by the conjugated diene system of the avermectin molecule, leading to the excitation of a π electron to a higher energy level, forming an excited singlet state (S1). From the S1 state, the molecule can undergo intersystem crossing (ISC) to a triplet state (T1) or directly relax. The rotation around the 8,9-double bond is thought to occur from these excited states, particularly the triplet state, which has a longer lifetime.

The excited molecule can transition to a "phantom" or "twisted" triplet state where the p-orbitals of the C8 and C9 carbons are perpendicular to each other. This twisted intermediate represents a minimum on the excited-state potential energy surface. From this perpendicular geometry, the molecule can decay back to the ground state (S0) by losing its excitation energy. This decay can lead to the formation of either the original 8,9-E isomer or the 8,9-Z isomer with a certain probability. The ratio of the two isomers at the photostationary state is determined by the quantum yields of the forward and reverse isomerization reactions.

The photoisomerization can be influenced by various factors, including the wavelength of light, the solvent, and the presence of photosensitizers.[2] For instance, in the presence of sensitizers like rose bengal, the photodegradation of abamectin can proceed through a singlet oxygen-mediated mechanism.[3][4]

Proposed Mechanistic Pathway

The following diagram illustrates the proposed signaling pathway for the photoisomerization of avermectin.

Caption: Proposed photoisomerization pathway of avermectin to its 8,9-Z isomer.

Quantitative Data on Avermectin Photodegradation

The following tables summarize the available quantitative data on the photodegradation of avermectins.

Table 1: Quantum Yield of Abamectin Photodegradation

| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Abamectin | Methanol | 254 | 0.23 | [3][4] |

Note: This quantum yield represents the overall disappearance of abamectin and not specifically the formation of the 8,9-Z isomer.

Table 2: Photodegradation Half-life of Avermectins

| Compound | Matrix/Solvent | Light Source | Half-life (t½) | Reference |

| Avermectin B1a | Soil | Not specified | 2-8 weeks | [1] |

| Avermectin B1a | Water | Natural Sunlight (Summer) | ≤ 0.5 days | [1] |

| Avermectin B1a | Thin Film on Surfaces | Not specified | < 1 day | [1] |

| Emamectin Benzoate | pH 7 Buffer | Natural Sunlight (Fall) | 22 days | [5] |

| Emamectin Benzoate | Natural Pond Water | Natural Sunlight (Fall) | 7 days | [5] |

| Emamectin Benzoate | 1% Acetone in pH 7 Buffer | Natural Sunlight (Fall) | 1 day | [5] |

| Emamectin Benzoate | pH 7 Buffer with 1% Acetonitrile | Xenon Lamp | 64.5 days | [5] |

| Emamectin Benzoate | pH 7 Buffer with 1% Ethanol | Xenon Lamp | 8.5 days | [5] |

| Emamectin Benzoate | pH 7 Buffer with 1% Acetone | Xenon Lamp | 0.5 days | [5] |

Experimental Protocols

This section outlines the general methodologies for studying the photodegradation of avermectins and quantifying the formation of the 8,9-Z isomer.

Photolysis Study

A common experimental setup for investigating the photodegradation of avermectins involves the following steps:

-

Sample Preparation: A solution of the avermectin standard is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

-

Irradiation: The solution is placed in a quartz cuvette or a petri dish and exposed to a light source. Commonly used light sources include:

-

Xenon Arc Lamp: Simulates the solar spectrum.

-

Mercury Lamp: Provides specific UV wavelengths (e.g., 254 nm).

-

Natural Sunlight: For environmentally relevant studies.

-

-

Sampling: Aliquots of the solution are withdrawn at specific time intervals.

-

Analysis: The concentration of the parent avermectin and its photoproducts, including the 8,9-Z isomer, is determined using a suitable analytical method.

The following diagram illustrates a typical workflow for a photolysis experiment.

Caption: A typical experimental workflow for studying the photodegradation of avermectins.

Analytical Quantification

Accurate quantification of avermectin and its 8,9-Z isomer is critical for kinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

-

HPLC with Fluorescence Detection (HPLC-FLD): This method often requires a derivatization step to convert the non-fluorescent avermectins into fluorescent derivatives. A common derivatizing agent is trifluoroacetic anhydride. The derivatized compounds are then separated on a reversed-phase HPLC column and detected by a fluorescence detector.[4][6]

-

LC-MS/MS: This technique offers high sensitivity and selectivity and does not typically require derivatization. It allows for the direct quantification of the parent compound and its isomers based on their mass-to-charge ratios and fragmentation patterns. This method is particularly useful for complex matrices.

Quantum Yield Determination

The quantum yield of a photochemical reaction can be determined by comparing the rate of the reaction to the rate of a well-characterized actinometer under identical irradiation conditions. A general protocol involves:

-

Actinometry: An actinometer solution (e.g., ferrioxalate) is irradiated to determine the photon flux of the light source.

-

Sample Irradiation: The avermectin solution is irradiated under the same conditions as the actinometer.

-

Reaction Monitoring: The disappearance of the reactant (avermectin) or the formation of the product (8,9-Z isomer) is monitored over time using a suitable analytical method.

-

Calculation: The quantum yield is calculated as the number of molecules reacted or formed divided by the number of photons absorbed.

Conclusion and Future Directions

The photodegradation of avermectins to their 8,9-Z isomers is a significant transformation pathway that influences their environmental persistence and biological activity. This guide has summarized the current understanding of the underlying photochemical mechanism, provided available quantitative data on degradation kinetics, and outlined key experimental protocols.

While the overall photodegradation has been studied, there remains a need for more specific research into the photoisomerization process. Future research should focus on:

-

Determining the specific quantum yield for the formation of the 8,9-Z isomer from various avermectins.

-

Elucidating the detailed reaction mechanism through advanced techniques such as transient absorption spectroscopy and computational modeling.

-

Investigating the influence of various environmental factors (e.g., pH, dissolved organic matter, and different water matrices) on the rate and extent of photoisomerization.

A deeper understanding of these aspects will enable more accurate environmental risk assessments and the development of more robust and effective avermectin formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. 8,9-Z-Abamectin B1a | 113665-89-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 6. iwaponline.com [iwaponline.com]

Physicochemical Properties of 8,9-Z-Abamectin B1a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,9-Z-Abamectin B1a is a significant geometric isomer and photodegradation product of Abamectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis.[1][2] Abamectin itself is a widely used anthelmintic and insecticide, comprising at least 80% Avermectin B1a and no more than 20% Avermectin B1b.[1] The key structural distinction between Abamectin B1a and its 8,9-Z isomer lies in the configuration of the double bond at the 8,9-carbon position. In the parent compound, this bond is in the trans (E) configuration, while in this compound, it is in the cis (Z) configuration.[1] This isomeric change, primarily induced by exposure to light, can influence the molecule's three-dimensional structure and, consequently, its biological activity and physicochemical properties.[1] This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its analysis, and visualizations of its formation and analytical workflow.

Physicochemical Data

Quantitative experimental data for pure this compound is limited in publicly available literature. The data presented below includes computed values for the isomer and experimentally determined values for the parent compound, Abamectin B1a, to provide a comparative reference. It is anticipated that many of the physicochemical properties of the 8,9-Z isomer will be similar to those of the parent E-isomer.

| Property | This compound | Abamectin B1a (for comparison) |

| Molecular Formula | C₄₈H₇₂O₁₄[1][2][3] | C₄₈H₇₂O₁₄[4] |

| Molecular Weight | 873.1 g/mol [1][3] | 873.1 g/mol [4] |

| CAS Number | 113665-89-7[1] | 65195-55-3[4] |

| Appearance | White to Off-White Solid[5] | Crystalline solid |

| Melting Point | No data available | 161.8–169.4 °C (technical grade, with decomposition) |

| Boiling Point | 940.9 ± 65.0 °C (Predicted)[5] | No data available |

| Density | 1.24 ± 0.1 g/cm³ (Predicted)[5] | No data available |

| Solubility | Slightly soluble in Chloroform and Methanol.[5] | In water: Low solubility. In organic solvents (at 20°C): Toluene: 72,000 mg/L, Acetone: 23,000 mg/L.[6] |

| pKa | 12.42 ± 0.70 (Predicted)[5] | No dissociation observed in the pH range of 1–12. |

| logP (Octanol-Water Partition Coefficient) | No data available | High, suggesting a tendency to bioaccumulate. |

Formation of this compound

The primary pathway for the formation of this compound is through the photoisomerization of Abamectin B1a upon exposure to light, particularly UV radiation.[1] This process involves the conversion of the thermodynamically more stable E-isomer at the 8,9-double bond to the Z-isomer. Thermal isomerization has also been reported as a potential formation route.[1]

Caption: Formation pathways of this compound from Abamectin B1a.

Mechanism of Action

Avermectins, including Abamectin B1a and its isomers, exert their potent anthelmintic and insecticidal effects by targeting the nervous system of invertebrates.[7] The primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.[7] The binding of avermectins to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[7] This hyperpolarization of the cell membrane results in the paralysis and eventual death of the parasite.[7]

Caption: Mechanism of action of Avermectins on invertebrate neurons.

Experimental Protocols

Analysis of this compound in Soil by LC-MS/MS

A validated analytical method for the quantitative determination of 8,9-Z-Avermectin B1a, along with Avermectin B1a and B1b, in soil samples involves extraction followed by analysis using High-Performance Liquid Chromatography with Mass Spectrometric Detection (LC-MS/MS).

Extraction Procedure:

-

Sample Preparation: Weigh 10 g of a homogeneous soil sample into a centrifuge tube.

-

Extraction: Add 70% (v/v) acetonitrile/water to the soil sample. Shake vigorously, centrifuge, and filter the supernatant. Repeat the extraction process.

-

Solvent Removal: Combine the extracts and remove the organic solvent (acetonitrile) using rotary evaporation.

-

Solid-Phase Extraction (SPE) Cleanup:

-

To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.

-

Pass the solution through an SPE column.

-

Rinse the SPE column with 25% acetonitrile/water containing 1% ammonium hydroxide.

-

Elute the analytes from the column using dichloromethane.

-

-

Final Sample Preparation: Evaporate the dichloromethane and redissolve the residue in an acetonitrile/water mixture for LC-MS/MS analysis.

LC-MS/MS Parameters (Exemplary):

-

Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS).

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.

-

Detection: Mass spectrometry is set to monitor specific mass transitions for 8,9-Z-Avermectin B1a to ensure selective and sensitive detection.

The limit of quantification (LOQ) for this method has been established at 0.5 µg/kg in soil.

Caption: Workflow for the analysis of this compound in soil.

Conclusion

This compound is a crucial photoisomer of Abamectin B1a, and understanding its physicochemical properties is vital for assessing the environmental fate and biological activity of abamectin-based products. While specific experimental data for the pure isomer is scarce, its properties can be inferred from its parent compound and predicted through computational methods. The analytical methodologies, particularly LC-MS/MS, are well-established for its sensitive and specific detection in complex matrices. Further research into the experimental determination of the physicochemical properties of pure this compound would be beneficial for a more complete toxicological and environmental risk assessment.

References

- 1. fao.org [fao.org]

- 2. epa.gov [epa.gov]

- 3. This compound | 113665-89-7 | Benchchem [benchchem.com]

- 4. Avermectin B1a CAS#: 65195-55-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]

- 7. This compound | TRC-A107005-10MG | LGC Standards [lgcstandards.com]

A Technical Guide to the Comparative Biological Activity of 8,9-Z-Abamectin B1a and its Parent Compound, Abamectin B1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Abamectin is a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis. Its biological activity is primarily attributed to Abamectin B1a, which constitutes at least 80% of the technical-grade product. The potent neurotoxic effects of Abamectin B1a on invertebrates have led to its extensive use in agriculture and veterinary medicine.

A significant transformation of Abamectin B1a in the environment is its photodegradation into the 8,9-Z isomer. This isomerization alters the three-dimensional structure of the molecule, which could potentially influence its interaction with biological targets. Understanding the biological activity of this isomer is crucial for a complete assessment of the environmental fate and toxicological profile of abamectin-based products.

Physicochemical Properties

| Property | Abamectin B1a | 8,9-Z-Abamectin B1a |

| IUPAC Name | (10E,14E,16E,22Z)-(1R,4S,5'S,6S,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxo-3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraen-6-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside | (10E,14E,16E,22Z)-(1R,4S,5'S,6S,6'R,8Z,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxo-3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraen-6-yl 2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-3-O-methyl-α-L-arabino-hexopyranoside |

| CAS Number | 65195-55-3 | 113665-89-7 |

| Molecular Formula | C₄₈H₇₂O₁₄ | C₄₈H₇₂O₁₄ |

| Molecular Weight | 873.1 g/mol | 873.1 g/mol |

| Key Structural Difference | trans (E) configuration at the 8,9-double bond | cis (Z) configuration at the 8,9-double bond |

Biological Activity and Toxicity

While a direct, side-by-side comparison of the biological activity of Abamectin B1a and its 8,9-Z isomer is not extensively documented in peer-reviewed literature, regulatory bodies have addressed the toxicity of the isomer. For the purpose of risk assessment, the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) consider the 8,9-Z isomer to be of no higher toxicity than the parent abamectin. Their biological and toxicological properties are considered to be equivalent.

Mechanism of Action

The primary mechanism of action for avermectins, including Abamectin B1a, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the organism. This mechanism is believed to be shared by the 8,9-Z isomer due to its structural similarity to the parent compound.

Experimental Protocols

The following are proposed, detailed methodologies for conducting a comparative analysis of the biological activity of this compound and Abamectin B1a. These protocols are adapted from established methods for testing avermectins.

Proposed Protocol for Comparative Insecticidal Activity (e.g., against Plutella xylostella)

This protocol outlines a leaf-dip bioassay to determine and compare the insecticidal activity of the two compounds.

Materials:

-

Abamectin B1a (analytical standard)

-

This compound (analytical standard)

-

Acetone

-

Triton X-100 (or similar surfactant)

-

Distilled water

-

Cabbage plants (Brassica oleracea)

-

Second-instar larvae of Plutella xylostella

-

Petri dishes, filter paper, micropipettes

Procedure:

-

Preparation of Test Solutions: Prepare 1 mg/mL stock solutions of Abamectin B1a and this compound in acetone. From these stocks, prepare a series of dilutions in distilled water containing 0.05% Triton X-100 to achieve final concentrations ranging from 0.001 to 10 µg/mL. A control solution of 0.05% Triton X-100 in water should also be prepared.

-

Leaf Disc Preparation: Excise 5 cm diameter discs from fresh, untreated cabbage leaves.

-

Treatment: Dip each leaf disc into the respective test or control solution for 10 seconds with gentle agitation.

-

Drying: Place the treated leaf discs on a wire rack and allow them to air-dry for 1-2 hours.

-

Infestation: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce 10-15 second-instar P. xylostella larvae into each dish.

-

Incubation: Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (L:D) photoperiod and 60-70% relative humidity.

-

Mortality Assessment: After 48 hours, assess larval mortality. Larvae that do not move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values and their 95% confidence intervals for each compound using probit analysis.

Proposed Protocol for Comparative Nematicidal Activity (e.g., against Meloidogyne incognita)

This protocol describes an in vitro assay to evaluate the nematicidal effects of the two compounds.

Materials:

-

Abamectin B1a (analytical standard)

-

This compound (analytical standard)

-

Pluronic F-127

-

Distilled water

-

Second-stage juveniles (J2) of Meloidogyne incognita

-

96-well microtiter plates

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of each compound in a suitable solvent. Create a series of aqueous dilutions containing 0.1% Pluronic F-127 to achieve the desired final test concentrations.

-

Nematode Suspension: Prepare a suspension of M. incognita J2 in distilled water at a concentration of approximately 100 J2 per 50 µL.

-

Assay Setup: In a 96-well plate, add 50 µL of the appropriate test solution to each well. Add 50 µL of the nematode suspension to each well. Each concentration should be replicated at least four times.

-

Incubation: Incubate the plates at 28°C for 24, 48, and 72 hours.

-

Immobility Assessment: At each time point, count the number of immobile nematodes in each well under an inverted microscope. Nematodes that are straight and do not move when probed are considered immobile.

-

Data Analysis: Calculate the percentage of immobile nematodes for each concentration and time point. Determine the EC50 (effective concentration to cause 50% immobility) values for each compound at each time point using appropriate statistical software.

Conclusion

This compound is a significant photodegradation product of Abamectin B1a. While a comprehensive, direct comparison of their biological activities through peer-reviewed quantitative studies is currently lacking, the available information and the stance of major regulatory bodies suggest that their toxicological profiles are very similar. The shared mechanism of action, targeting invertebrate glutamate-gated chloride channels, provides a strong basis for this assumption. The experimental protocols detailed in this guide offer a framework for researchers to conduct direct comparative studies to generate the quantitative data needed for a more definitive assessment. Such research would be invaluable for a more nuanced understanding of the environmental impact and efficacy of abamectin-based products.

Spectroscopic Identification of 8,9-Z-Abamectin B1a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component.[1] Exposure to ultraviolet (UV) light can lead to the isomerization of the E-double bond at the 8,9-position of Abamectin B1a to its Z-configuration, forming 8,9-Z-Abamectin B1a.[1] This photoisomerization alters the molecule's three-dimensional structure, which can impact its biological activity and necessitates precise analytical methods for its identification and quantification.

This guide focuses on the key spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)—employed in the structural elucidation of this compound.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is a primary tool for the identification of this compound.

Molecular Formula and Mass

The fundamental molecular properties of this compound are identical to its E-isomer.

| Property | Value |

| Molecular Formula | C₄₈H₇₂O₁₄ |

| Molecular Weight | 873.08 g/mol |

| Monoisotopic Mass | 872.492207 Da |

ESI-MS/MS Fragmentation Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in the structural confirmation of this compound. The fragmentation pattern is expected to be very similar to that of Abamectin B1a, with the primary ions resulting from the loss of the disaccharide moiety and subsequent cleavages of the macrocyclic ring.

The positive ion ESI-MS spectrum of Avermectin B1a typically shows an intense ammonium adduct ion [M+NH₄]⁺ at m/z 890.5. The fragmentation of this precursor ion provides characteristic product ions. The same precursor ion is expected for this compound.

Table 1: Key ESI-MS/MS Transitions for Avermectin B1a and its 8,9-Z Isomer

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Avermectin B1a | 890.5 | 567.4, 305.1 |

| 8,9-Z-Avermectin B1a | 890.5 | 567.3, 305.1 |

Note: The minor difference in the mass of the product ion at m/z 567.4 vs 567.3 is within typical mass spectrometer tolerances and may not be a definitive distinguishing feature without high-resolution instrumentation.

A proposed major ESI-MS/MS fragmentation pathway for Avermectin B1a is detailed in a comprehensive study on its degradation products.[2] This pathway, initiated by the loss of the sugar moieties, serves as a crucial reference for interpreting the MS/MS spectrum of this compound. The core fragmentation is unlikely to differ significantly due to the isomeric change at the 8,9-double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A complete and assigned ¹H and ¹³C NMR dataset for this compound is not available in the public domain literature. However, NMR spectroscopy is essential for the unambiguous confirmation of the Z-geometry of the 8,9-double bond.

Reference NMR Data for Abamectin B1a

To aid in the identification of this compound, the reported ¹H NMR data for the parent compound, Abamectin B1a, is presented below. A quantitative ¹H NMR (qNMR) method has been developed for Abamectin B1a, utilizing the signal at 5.56 ppm for quantification.[3]

Table 2: Selected ¹H NMR Chemical Shifts for Abamectin B1a

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-9 | ~5.8 | m |

| H-8 | ~5.4 | d |

| H-10 | ~5.9 | m |

| H-11 | ~5.5 | m |

| H-3 | ~4.7 | m |

| H-5 | ~3.9 | m |

| H-13 | ~4.0 | m |

| H-1' | ~4.9 | d |

| H-1'' | ~4.6 | d |

Note: These are approximate values and can vary based on the solvent and instrument used. The full assignment of the complex spectrum requires 2D NMR techniques.

Expected NMR Spectral Changes for the 8,9-Z Isomer

The key difference in the NMR spectra between the E and Z isomers will be observed in the chemical shifts and coupling constants of the protons and carbons around the 8,9-double bond.

-

¹H NMR: The chemical shift of H-8 and H-9 are expected to shift. The through-space interaction in the Z-isomer may cause shielding or deshielding effects on nearby protons, leading to observable changes in their chemical shifts. The coupling constant (³J) between H-8 and H-9 is also expected to change, although in this complex ring system, dihedral angle dependencies may be complex.

-

¹³C NMR: The chemical shifts of C-8 and C-9 will be indicative of the double bond geometry. Typically, carbons in a Z-configuration are shielded (shifted to a lower ppm value) compared to their E-counterparts due to steric compression. Minor shifts for adjacent carbons (C-7, C-10) are also anticipated.

Definitive structural elucidation would require the isolation of the 8,9-Z isomer and comprehensive 1D and 2D NMR analysis (COSY, HSQC, HMBC).

Experimental Protocols

The following sections detail the methodologies for the analysis of this compound.

Sample Preparation (QuEChERS method)

A common method for extracting avermectins from complex matrices like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake for 1 minute and then centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing 25 mg of PSA (primary secondary amine) and 150 mg of anhydrous magnesium sulfate per mL of extract. Shake for 30 seconds and centrifuge.

-

Final Solution: The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM ammonium formate in water with a small percentage of acetonitrile.

-

Mobile Phase B: Acetonitrile with a small percentage of water and 10 mM ammonium formate.

-

Gradient: A gradient elution starting with a lower percentage of mobile phase B and increasing to a high percentage to elute the analytes.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

MS/MS Conditions:

-

Ionization Mode: ESI positive.

-

Precursor Ion: [M+NH₄]⁺ at m/z 890.5.

-

Product Ions: Monitor the transitions listed in Table 1.

-

Collision Energy: Optimized for the specific instrument and analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Isolation: The this compound isomer must first be isolated from the sample matrix, typically using preparative HPLC.

-

Sample Purity: The purity of the isolated fraction should be confirmed by analytical HPLC.

-

NMR Sample: Dissolve a sufficient amount (typically 1-5 mg) of the purified isomer in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

NMR Experiments:

-

1D NMR: ¹H and ¹³C{¹H} spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to confirming the Z-geometry of the 8,9-double bond.

-

Visualizations

The following diagrams illustrate the formation and analytical workflow for this compound.

Caption: Photochemical Isomerization of Abamectin B1a to its 8,9-Z Isomer.

Caption: Analytical Workflow for the Identification of this compound.

References

Stereoisomerism in Avermectin Compounds: A Technical Guide to a Core Pharmaceutical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. Their complex molecular architecture, featuring multiple stereogenic centers, gives rise to a rich stereoisomerism that is pivotal to their biological activity. This technical guide provides an in-depth exploration of the stereoisomerism in avermectin compounds, with a particular focus on the significance of the spiroketal moiety and other chiral centers. We delve into the comparative biological activities of different stereoisomers, detail relevant experimental protocols for their separation and biological evaluation, and illustrate the key signaling pathway involved in their mechanism of action.

Introduction: The Structural Complexity and Importance of Avermectins

The avermectin family of compounds, including the well-known derivative ivermectin, has had a profound impact on veterinary and human medicine, as well as agriculture. Their broad-spectrum activity against a wide range of nematodes and arthropods has made them indispensable tools in combating parasitic diseases and crop pests.

The intricate structure of avermectins is characterized by a polyketide-derived macrocyclic lactone, a spiroketal system, a hexahydrobenzofuran ring, and a disaccharide moiety. The presence of numerous chiral centers results in a large number of possible stereoisomers, but only a select few are produced naturally and exhibit significant biological activity. Understanding the role of each stereocenter is crucial for the rational design of new, more effective, and selective avermectin derivatives.

The Critical Role of Stereoisomerism in Biological Activity

The three-dimensional arrangement of atoms in avermectin molecules is not merely a structural curiosity; it is a fundamental determinant of their interaction with their biological target, the glutamate-gated chloride channels (GluCls) in invertebrates.

The Spiroketal Moiety: The (R) Configuration at C21 is Key

The 6,6-spiroketal is a defining feature of the avermectin scaffold. The stereochemistry at the spirocyclic carbon, C21, is of paramount importance. Natural avermectins exclusively possess the (R) configuration at this center. Studies have shown that the spiroketal with the native (R) configuration at the C21 atom has a broader biological activity spectrum compared to its (S) epimer.[1] This highlights the stringent stereochemical requirements of the binding pocket on the target receptor.

Other Stereocenters and Their Influence

Beyond the C21 spirocenter, other stereogenic centers throughout the macrocycle and the sugar moieties also contribute to the overall conformation and biological activity of the molecule. For instance, the relative stereochemistry of the substituents on the hexahydrobenzofuran ring and the configuration of the hydroxyl and methyl groups along the macrocyclic backbone are critical for maintaining the optimal shape for receptor binding.

Quantitative Analysis of Avermectin Analogue Activity

| Compound | Target Organism | LC50 (μM) | Reference |

| Avermectin | Tetranychus cinnabarinus | 0.013 | [2][3] |

| Compound 9j | Tetranychus cinnabarinus | 0.005 | [2][3] |

| Compound 16d | Tetranychus cinnabarinus | 0.002 | [2][3] |

| Avermectin | Bursaphelenchus xylophilus | 6.746 | [2][3] |

| Compound 9b | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9d-f | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9h | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9j | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9l | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9n | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9p | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9r | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 9v | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

| Compound 17d | Bursaphelenchus xylophilus | 2.959 - 5.013 | [2][3] |

Experimental Protocols

HPLC Separation of Avermectin B1a and B1b Diastereomers

Objective: To separate the diastereomeric components of Abamectin (Avermectin B1a and B1b).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

Analytical Column: Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile: Methanol: Ultrapure Water (53:35:12, v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 250 nm.

Procedure:

-

Standard Preparation: Prepare a standard solution of Abamectin reference standard in methanol.

-

Sample Preparation: Dissolve the Abamectin sample in methanol to a similar concentration as the standard solution.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify and quantify Avermectin B1a and B1b peaks based on their retention times compared to the reference standard.

Bioassay of Avermectin against the Two-Spotted Spider Mite (Tetranychus urticae)

Objective: To determine the acaricidal activity of avermectin compounds against adult female Tetranychus urticae.

Materials:

-

Adult female T. urticae.

-

Bean leaf discs (approximately 2 cm in diameter).

-

Petri dishes.

-

Moist cotton pads.

-

Avermectin test solutions of varying concentrations.

-

Control solution (solvent only).

-

Fine brush for mite transfer.

Procedure:

-

Preparation of Leaf Discs: Place bean leaf discs on moist cotton pads in Petri dishes.

-

Mite Infestation: Transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc using a fine brush.

-

Treatment Application: Apply a specific volume of the avermectin test solution or control solution to each leaf disc, ensuring even coverage.

-

Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: After a set exposure period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Bioassay of Avermectin against the Pine Wood Nematode (Bursaphelenchus xylophilus)

Objective: To evaluate the nematicidal activity of avermectin compounds against Bursaphelenchus xylophilus.

Materials:

-

Mixed-stage culture of B. xylophilus.

-

96-well microplates.

-

Avermectin test solutions of varying concentrations in a suitable solvent (e.g., DMSO) and diluted in distilled water.

-

Control solution (distilled water with the same concentration of solvent).

-

Stereomicroscope.

Procedure:

-

Nematode Suspension: Prepare a suspension of B. xylophilus in distilled water with a known density of nematodes.

-

Plate Setup: Add a specific volume of the nematode suspension to each well of a 96-well microplate.

-

Treatment Application: Add the avermectin test solutions or control solution to the respective wells.

-

Incubation: Incubate the microplates at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Observe the nematodes in each well under a stereomicroscope. Nematodes that are immobile and do not respond to probing are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.

Signaling Pathway and Experimental Workflow

Avermectins exert their effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.

The following diagram illustrates a typical experimental workflow for assessing the biological activity of avermectin stereoisomers.

Conclusion and Future Directions

The stereochemistry of avermectin compounds is a critical factor governing their potent biological activity. The exclusive natural occurrence of the (21R)-spiroketal configuration underscores the highly specific nature of the interaction with the invertebrate glutamate-gated chloride channel. While SAR studies on various analogues have provided valuable data, a direct quantitative comparison of the C21 epimers remains a key area for future research.

The development of synthetic methodologies to access a wider range of avermectin stereoisomers will be instrumental in further elucidating the precise structural requirements for optimal activity. Such studies will not only deepen our fundamental understanding of this important class of natural products but also pave the way for the design of next-generation parasiticides with improved efficacy, selectivity, and resistance-breaking properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this endeavor.

References

An In-depth Technical Guide to the Z-configuration at the 8,9-position of Abamectin B1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 8,9-Z geometric isomer of Abamectin B1a, a significant photodegradation product of the parent E-isomer. Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component. The stereochemistry at the 8,9-double bond is a critical factor influencing the molecule's three-dimensional structure and, consequently, its biological activity.

Isomeric Nature and Formation

Abamectin B1a naturally exists with a trans (E) configuration at the 8,9-double bond. The 8,9-Z-Abamectin B1a is a geometric isomer where this double bond has a cis (Z) configuration. This isomerization primarily occurs through photodegradation when Abamectin B1a is exposed to light, particularly UV radiation.[1] This process can occur on various surfaces and in different environmental matrices, such as soil and water.

The conversion of the E-isomer to the Z-isomer is a key aspect of Abamectin's environmental fate and has implications for its residual activity. The half-life for the photodegradation of Abamectin B1a can vary depending on environmental conditions.

Caption: Isomerization of Abamectin B1a.

Experimental Protocols

Analytical Method for the Determination of Abamectin B1a and its 8,9-Z Isomer

A validated analytical method for the quantitative determination of Abamectin B1a, Abamectin B1b, and this compound in soil and water utilizes High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS).[2]

Workflow:

Caption: Analytical workflow for this compound.

Key Steps:

-

Extraction: Soil samples are extracted with an acetonitrile/water mixture. For water samples, a liquid-liquid extraction with dichloromethane is performed.

-

Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column.

-

Analysis: The purified extract is analyzed by reverse-phase HPLC coupled with a tandem mass spectrometer.

Table 1: HPLC-MS/MS Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of acetonitrile and water with ammonium acetate |

| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode |

| Limit of Quantitation (LOQ) in Soil | 0.5 µg/kg[2] |

| Limit of Quantitation (LOQ) in Water | 0.05 µg/L |

Preparative Purification of this compound

The isolation of this compound from a mixture of photodegradation products can be achieved using preparative HPLC.

Key Steps:

-

Photodegradation: A solution of Abamectin B1a in a suitable solvent (e.g., methanol) is irradiated with a UV lamp to generate a mixture of photoproducts, including the 8,9-Z isomer.

-

Preparative HPLC: The resulting mixture is subjected to preparative reverse-phase HPLC to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to identify and pool the fractions containing the pure 8,9-Z isomer.

Structural Elucidation

The definitive identification of this compound relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed comparative analysis of the 1H and 13C NMR spectra of the E and Z isomers is not widely published, studies have confirmed the use of 1D and 2D NMR for the structural elucidation of Abamectin degradation products, including the 8,9-Z isomer. The key differences in the NMR spectra would be expected in the chemical shifts and coupling constants of the protons and carbons around the 8,9-double bond due to the change in stereochemistry.

X-ray Crystallography

To date, there is no publicly available information on the single-crystal X-ray structure of this compound. Such a structure would provide the most definitive proof of its three-dimensional conformation.

Quantitative Data

Physicochemical Properties

Table 2: Physicochemical Properties of Abamectin B1a and its 8,9-Z Isomer

| Property | Abamectin B1a (E-isomer) | This compound (Z-isomer) |

| Molecular Formula | C48H72O14 | C48H72O14 |

| Molecular Weight | 873.1 g/mol | 873.1 g/mol |

| CAS Number | 65195-55-3 | 113665-89-7[3] |

Biological Activity

The geometric configuration at the 8,9-position significantly impacts the biological activity of Abamectin B1a. Toxicological studies have been conducted on the 8,9-Z isomer.

Table 3: Acute Oral Toxicity of Abamectin B1a and its 8,9-Z Isomer in Mice

| Compound | Strain | LD50 (mg/kg bw) |

| This compound | CD-1 mice | 217[4] |

| This compound | CF-1 mice | 20[4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for avermectins involves their interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite. The altered three-dimensional shape of the 8,9-Z isomer is believed to reduce its binding affinity to these channels, leading to its lower biological activity.

Caption: Avermectin's mechanism of action.

Conclusion

The this compound is a significant geometric isomer of Abamectin B1a, formed primarily through photodegradation. Its altered stereochemistry at the 8,9-double bond leads to a different three-dimensional structure and, consequently, reduced biological activity compared to the parent E-isomer. While analytical methods for its detection and quantification are well-established, detailed protocols for its targeted synthesis and comprehensive comparative biological activity data are limited in the public domain. Further research into the specific structure-activity relationship of the E and Z isomers could provide valuable insights for the development of more stable and effective avermectin-based parasiticides.

References

A Technical Guide to the Key Differences Between Abamectin B1a and its 8,9-Z Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major and most biologically active component.[1] Under the influence of ultraviolet radiation, Abamectin B1a can undergo photoisomerization to form the 8,9-Z isomer. This technical guide provides an in-depth analysis of the core differences between Abamectin B1a (the native E-isomer) and its 8,9-Z isomer, focusing on their structural, physicochemical, and biological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Structural and Physicochemical Differences

The fundamental distinction between Abamectin B1a and its 8,9-Z isomer lies in the stereochemistry of the double bond at the C8-C9 position of the macrocyclic lactone ring.[1] Abamectin B1a possesses a trans (E) configuration at this position, while the 8,9-Z isomer has a cis (Z) configuration.[1] This geometric isomerization leads to a change in the three-dimensional structure of the molecule, which in turn influences its interaction with biological targets and its physicochemical properties.[1]

| Property | Abamectin B1a | 8,9-Z Isomer of Abamectin B1a | Reference |

| Molecular Formula | C48H72O14 | C48H72O14 | [1][2] |

| Molecular Weight | ~873.1 g/mol | ~873.1 g/mol | [2] |

| Stereochemistry at C8-C9 | trans (E) | cis (Z) | [1] |

| Formation | Major component of Abamectin | Photodegradation product of Abamectin B1a | [1] |

| Water Solubility | Low | Expected to be low, similar to the parent compound | [1] |

Biological Activity and Toxicity

The structural alteration between the two isomers has a significant impact on their biological activity. The trans configuration of Abamectin B1a is considered more favorable for potent insecticidal activity.[1] The change to the cis configuration in the 8,9-Z isomer is believed to reduce its binding affinity to the target site, the glutamate-gated chloride channels (GluCls) in invertebrates, leading to decreased insecticidal efficacy.[1] However, specific comparative insecticidal efficacy data (e.g., LC50 values against various pests) are not extensively available in published literature.

In terms of mammalian toxicity, the 8,9-Z isomer is not considered to be more toxic than the parent Abamectin B1a. For the purpose of dietary risk assessment, Abamectin and its 8,9-Z isomer are often considered together.[3][4]

| Parameter | Species | Abamectin B1a | 8,9-Z Isomer of Abamectin B1a | Reference |

| Acute Oral LD50 | CD-1 Mice | Not specified | 217 mg/kg bw | [3][4] |

| Acute Oral LD50 | CF-1 Mice | Not specified | 20 mg/kg bw | [3][4] |

Mechanism of Action

The primary mode of action for Abamectin B1a in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), which are present in the nerve and muscle cells of these organisms. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the pest. Abamectin also interacts with GABA (γ-aminobutyric acid) receptors.

The change in stereochemistry in the 8,9-Z isomer is thought to alter the molecule's fit within the binding pocket of the GluCl receptor, thereby reducing its potency.

Signaling Pathway of Abamectin at the Invertebrate Glutamate-Gated Chloride Channel

Caption: Mechanism of Abamectin B1a action on invertebrate GluCls.

Recent studies on the cytotoxic effects of Abamectin in mammalian cells have indicated the involvement of other signaling pathways, including the generation of reactive oxygen species (ROS) and the activation of JNK and ATM/ATR pathways, as well as the inhibition of the PI3K/AKT pathway.[5][6][7][8] It is important to note that these pathways are associated with toxicity at higher concentrations and may not be part of the primary insecticidal mechanism of action.

Hypothesized Downstream Signaling of Abamectin-Induced Cytotoxicity in Mammalian Cells

Caption: Proposed pathways of Abamectin-induced cytotoxicity.

Experimental Protocols

Formation of 8,9-Z Isomer (Photoisomerization)

The 8,9-Z isomer of Abamectin B1a is primarily formed through photodegradation.[1] A typical experimental setup to induce and study this isomerization would involve:

-

Preparation of Abamectin B1a solution: Dissolve a known concentration of Abamectin B1a standard in a suitable solvent (e.g., methanol or acetonitrile).

-

UV Irradiation: Expose the solution to a controlled UV light source (e.g., a mercury lamp with a specific wavelength, such as 254 nm).

-

Time-course sampling: Withdraw aliquots of the solution at different time intervals.

-

Analysis: Analyze the samples using a suitable chromatographic method (as described below) to monitor the degradation of Abamectin B1a and the formation of the 8,9-Z isomer.

Analytical Methodology for Isomer Separation and Quantification

The separation and quantification of Abamectin B1a and its 8,9-Z isomer require high-resolution chromatographic techniques.

4.2.1. Sample Preparation (QuEChERS Method for Complex Matrices)

A common and effective method for extracting and cleaning up Abamectin residues from complex samples like soil or food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Caption: QuEChERS sample preparation workflow for Abamectin analysis.

4.2.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method is widely used for Abamectin analysis. A key consideration is that Abamectin B1a and its 8,9-Z isomer produce identical fluorescent derivatives. Therefore, complete chromatographic separation is essential for their individual quantification.[1]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of Abamectin B1a and its 8,9-Z isomer.[9][10]

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

MRM Transitions: Specific parent-to-daughter ion transitions are monitored for each compound to ensure accurate identification and quantification. For example:

-

Avermectin B1a: 890.5 → 567.4; 890.5 → 305.1

-

8,9-Z isomer of avermectin B1a: 890.5→ 305.1; 890.5 → 567.3

-

-

Limit of Quantitation (LOQ): The LOQ for these compounds in water has been reported to be as low as 0.05 µg/L, and in soil, around 0.5 µg/kg.[9][10]

-

Conclusion

The primary difference between Abamectin B1a and its 8,9-Z isomer is the trans to cis isomerization at the C8-C9 double bond, which is primarily induced by photodegradation. This structural change is understood to reduce the insecticidal efficacy of the molecule by altering its binding to glutamate-gated chloride channels. While the 8,9-Z isomer is considered to be of no greater mammalian toxicity than the parent compound, its formation and presence are important considerations in environmental fate studies and dietary risk assessments. The analytical methods outlined in this guide provide robust procedures for the separation and quantification of these two isomers, which is crucial for accurate residue analysis and further research into their respective biological activities. Further studies are warranted to provide a more comprehensive quantitative comparison of the biological and physicochemical properties of these two isomers.

References

- 1. 8,9-Z-Abamectin B1a | 113665-89-7 | Benchchem [benchchem.com]

- 2. This compound | C48H72O14 | CID 138394064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Abamectin induces apoptosis and autophagy by inhibiting reactive oxygen species-mediated PI3K/AKT signaling in MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ROS accumulation contributes to abamectin-induced apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway in TM3 Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

Methodological & Application

Synthesis of 8,9-Z-Abamectin B1a Standard for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the 8,9-Z-Abamectin B1a isomer, a critical reference standard for research and regulatory purposes. Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with Abamectin B1a being the major component. The 8,9-Z isomer is a significant photodegradation product of Abamectin B1a.[1][2] The controlled synthesis of this isomer is essential for accurate analytical quantification and toxicological studies. This protocol outlines a method for the photochemical isomerization of Abamectin B1a to its 8,9-Z isomer, followed by purification and characterization.

Introduction

Abamectin B1a possesses a trans (E) configuration at the 8,9-position double bond.[3] Exposure to ultraviolet (UV) radiation induces isomerization to the cis (Z) configuration, yielding this compound.[3] This transformation necessitates the availability of a pure standard of the 8,9-Z isomer for use in residue analysis and metabolic studies. The following protocols provide a framework for the laboratory-scale synthesis and purification of this standard.

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound

This protocol describes the UV-induced isomerization of Abamectin B1a.

Materials:

-

Abamectin B1a (≥95% purity)

-

Methanol (HPLC grade)

-

Quartz reaction vessel

-

UV lamp (254 nm)

-

Stir plate and stir bar

-

Nitrogen gas line

Procedure:

-

Prepare a solution of Abamectin B1a in methanol at a concentration of 1 mg/mL in a quartz reaction vessel.

-

Place the vessel on a stir plate and begin gentle stirring.

-

Purge the solution with a gentle stream of nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

Position the UV lamp to irradiate the solution. Direct irradiation with UV light at 254 nm is effective for this isomerization.[3]

-

Irradiate the solution under continuous stirring. The reaction progress should be monitored periodically (e.g., every 30 minutes) by analytical HPLC to determine the ratio of the E and Z isomers.

-

Continue irradiation until the desired conversion to the 8,9-Z isomer is achieved or a photostationary state is reached.

-

Upon completion, evaporate the methanol under reduced pressure at a temperature below 40°C to obtain the crude product mixture containing both Abamectin B1a and this compound.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol details the separation of the 8,9-Z isomer from the crude reaction mixture.

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v)

-

Flow Rate: 20 mL/min

-

Detection: UV at 245 nm

-

Injection Volume: Dependent on column capacity and sample concentration

Procedure:

-

Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform multiple injections of the filtered solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak. The retention time of the Z-isomer is typically shorter than that of the E-isomer under these conditions.

-

Pool the collected fractions containing the pure 8,9-Z isomer.

-

Evaporate the solvent under reduced pressure at a temperature below 40°C to yield the purified this compound standard.

-

Store the purified standard at -20°C in the dark.

Protocol 3: Characterization of this compound

This protocol outlines the analytical methods for confirming the identity and purity of the synthesized standard.

1. Analytical HPLC:

-

Use an analytical C18 column with a mobile phase of acetonitrile/water to confirm the purity of the final product. The purity should be ≥95%.

2. Mass Spectrometry (MS):

-

Confirm the molecular weight of the compound using LC-MS/MS.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

The expected ammonium adduct ion [M+NH₄]⁺ is at m/z 890.5.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure and the Z-configuration of the 8,9-double bond. While comprehensive NMR data for the 8,9-Z isomer is not widely published, comparison with the spectra of Abamectin B1a will show characteristic shifts for the protons and carbons near the 8,9-position.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄₈H₇₂O₁₄ |

| Molecular Weight | 873.08 g/mol |

| CAS Number | 113665-89-7 |

| Appearance | White to off-white solid |

| ¹H NMR | Data to be acquired upon synthesis |

| ¹³C NMR | Data to be acquired upon synthesis |

| MS (ESI+) | [M+NH₄]⁺ = 890.5 |

Table 2: Analytical HPLC Recovery Data for this compound in Various Matrices

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil | 0.5 - 5.0 µg/kg | 70 - 120 | < 20 |

| Wine | 1 - 25 ng/g | 102 | Not specified |

| Water | Not specified | 85 - 86 | ~9.7 |

| General Residue Analysis | Not specified | 83 - 84 | Not specified |

Note: The recovery data is based on established analytical methods for residue detection and provides an indication of the expected analytical performance for the synthesized standard.[1]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways

Abamectin primarily exerts its effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates. This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis of the pest. While the specific activity of the 8,9-Z isomer on GluCls is not extensively detailed in publicly available literature, its structural similarity to the parent compound suggests a similar mode of action.

Caption: Proposed signaling pathway for Abamectin and its 8,9-Z isomer in invertebrates.

References

Application Notes & Protocols for the Detection of 8,9-Z-Abamectin B1a in Soil

Introduction

Abamectin, a widely used insecticide and nematicide, is a mixture of avermectin B1a (>80%) and avermectin B1b (<20%). Environmental factors, such as UV light, can cause the isomerization of the parent compound to form isomers like 8,9-Z-Abamectin B1a.[1] Monitoring the presence and concentration of these residues in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed analytical methods for the extraction, cleanup, and quantification of this compound in soil samples, tailored for researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.

I. Analytical Methodologies

A variety of analytical methods are suitable for the determination of abamectin and its isomers in soil. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying abamectin residues.[2] Reversed-phase chromatography, typically with a C18 column, is the most common approach.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantitative determination of avermectin B1a, avermectin B1b, and 8,9-Z avermectin B1a in soil.[3] It is capable of achieving low limits of detection and quantification.

-

HPLC with Fluorescence Detection (HPLC-FLD): This method involves a derivatization step to convert the non-fluorescent abamectin into a fluorescent derivative, which can then be detected with high sensitivity.[4]

-

HPLC with UV Detection: A common and accessible method for the analysis of abamectin, with detection typically performed at a wavelength of 245 nm.[1][2]

II. Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable analysis of pesticide residues in complex matrices like soil. The goal is to extract the analytes of interest and remove interfering substances.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a popular choice for pesticide residue analysis in various matrices, including soil.[5][6] It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[5]

-

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses elevated temperatures and pressures to extract analytes from solid samples quickly and with reduced solvent consumption.[7]

-

Solid-Phase Extraction (SPE): SPE is a common cleanup technique used after initial solvent extraction to remove co-extractives and concentrate the analytes before chromatographic analysis.[8]

III. Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of abamectin and its isomers in soil and other relevant matrices.

Table 1: Performance of LC-MS/MS Methods for Avermectin Analysis

| Analyte | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Avermectin B1a | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 | [3] |

| Avermectin B1b | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 (one low recovery at 37%) | [3] |

| 8,9-Z Avermectin B1a | Soil | LC-MS/MS | 0.5 | Not Reported | 70-120 | [3] |

| Abamectin | Soybean Roots | LC-MS/MS | 100 | 50 | 99-106 | [8] |

| Abamectin | Crops | UHPLC-MS/MS | Not Reported | 1.2 | Satisfactory | [9] |

| Eprinomectin | Crops | UHPLC-MS/MS | Not Reported | 2.4 | Satisfactory |[9] |

Table 2: Performance of HPLC-FLD Method for Abamectin Analysis

| Analyte | Matrix | Method | LOQ (µg/L) | LOD (µg/L) | Recovery (%) | Reference |

|---|

| Abamectin | Water | HPLC-FLD | 0.2 | 0.1 | ~108 |[4] |

Table 3: Recovery Rates for Abamectin using HPLC-MS/MS with ASE

| Analyte | Detection Method | Recovery (%) | Reference |

|---|---|---|---|

| Abamectin | UV | 91 | [7] |

| Abamectin | MS/MS | 68 | [7] |

| Avermectin B1a | MS/MS | 53.6 | [7] |

| Avermectin B1b | MS/MS | 36.8 |[7] |

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Soil